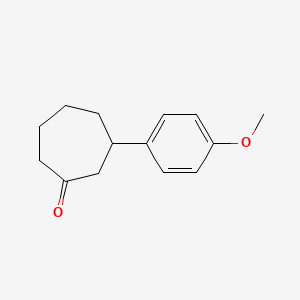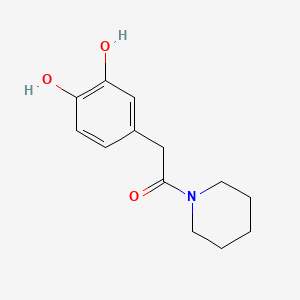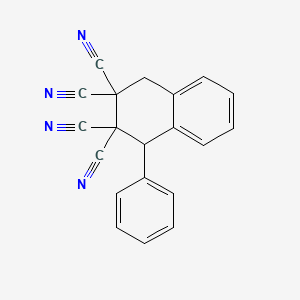
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group and a prenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the prenylation of phenol using prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the prenylation reaction. The reaction conditions are optimized to achieve high selectivity and yield, making the process suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The prenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate
- 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate synthase
Uniqueness
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol is unique due to its specific structural features, including the presence of both a phenolic hydroxyl group and a prenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
113334-50-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H14O2/c1-9(8-12)6-7-10-4-2-3-5-11(10)13/h2-6,12-13H,7-8H2,1H3 |
Clave InChI |
HADRXJSIEQHGEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC=CC=C1O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


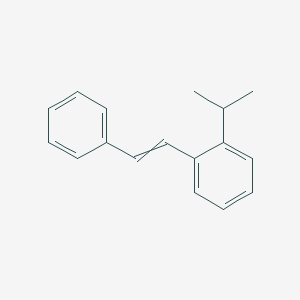
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
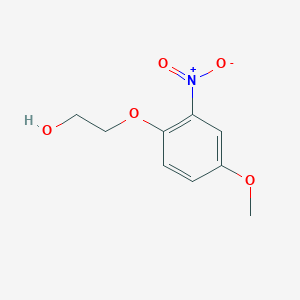
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
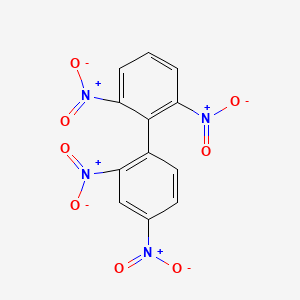

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
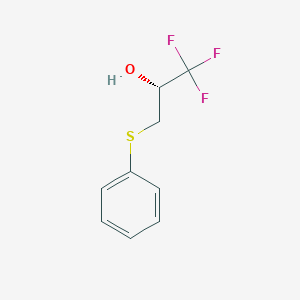
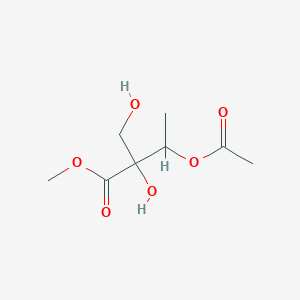
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
